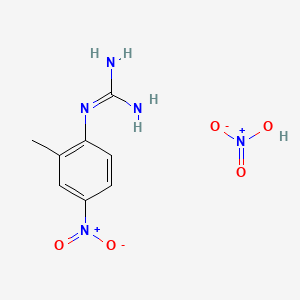

2-Methyl-4-nitrophenylguanidine Nitrate

Beschreibung

Systematic Nomenclature and CAS Registry Information

2-Methyl-4-nitrophenylguanidine nitrate is systematically named as nitric acid compound with N-(2-methyl-4-nitrophenyl)guanidine (1:1) . Its CAS Registry Number is 796738-73-3 . Alternative nomenclature includes N-(2-methyl-4-nitrophenyl)guanidine nitrate, reflecting its structural components: a guanidine group substituted at the para-position with a nitro group and the ortho-position with a methyl group on the phenyl ring, paired with a nitrate counterion .

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₈H₁₀N₄O₂·HNO₃ , corresponding to a molecular weight of 257.20 g/mol . The free base form (without the nitrate counterion) has a molecular formula of C₈H₁₀N₄O₂ and a molecular weight of 194.19 g/mol .

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₁₀N₄O₂·HNO₃ | |

| Molecular weight | 257.20 g/mol | |

| CAS Registry Number | 796738-73-3 |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The aromatic proton environment of the 2-methyl-4-nitrophenyl group is characterized by distinct splitting patterns. For example, the methyl group at the ortho-position (C-2) appears as a singlet near δ 2.16 ppm, while aromatic protons resonate between δ 6.48–7.89 ppm, consistent with nitro-substituted toluidines .

- ¹³C NMR : Key signals include the guanidine carbon (δ ~157 ppm) and nitro-substituted aromatic carbons (δ ~125–150 ppm) .

Infrared (IR) Spectroscopy

The compound exhibits characteristic absorption bands:

Crystallographic Data and Conformational Analysis

No crystallographic data (e.g., X-ray diffraction structures) are publicly reported for 2-methyl-4-nitrophenylguanidine nitrate. However, analogous nitro-substituted guanidine derivatives typically adopt planar configurations for the guanidine group, with the nitro and methyl groups influencing packing via hydrogen bonding and steric interactions . Computational predictions suggest a dihedral angle of ~30° between the guanidine and phenyl planes to minimize steric hindrance from the ortho-methyl group .

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies on related nitroaryl guanidines reveal:

- The nitro group withdraws electron density, rendering the guanidine moiety more electrophilic.

- Highest occupied molecular orbital (HOMO) localization occurs on the guanidine group, while the lowest unoccupied molecular orbital (LUMO) is centered on the nitroaromatic ring .

- Partial atomic charges calculated via Mulliken analysis show significant positive charge on the guanidine nitrogen atoms (+0.35–0.45 e), enhancing hydrogen-bonding potential .

Table: Key Computational Parameters (Representative Values)

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | B3LYP/6-31G* |

| Mulliken charge (N₁) | +0.42 e | DFT |

| Dipole moment | 6.8 Debye | B3LYP/6-311G** |

Eigenschaften

IUPAC Name |

2-(2-methyl-4-nitrophenyl)guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.HNO3/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZZMEREYKESSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703377 | |

| Record name | Nitric acid--N''-(2-methyl-4-nitrophenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796738-73-3 | |

| Record name | Nitric acid--N''-(2-methyl-4-nitrophenyl)guanidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process begins with the protonation of cyanamide by nitric acid, generating a reactive electrophilic species that attacks the aromatic amine group of 2-amino-4-nitrotoluene. Nitration occurs in situ, with the nitro group orienting para to the methyl group due to steric and electronic effects. Prolonged reflux ensures complete conversion but introduces significant safety risks due to the exothermic nature of nitration and the instability of concentrated nitric acid at elevated temperatures.

Improved Hydrochloric Acid-Mediated Synthesis

A patent-pending innovation (CN104341387A) replaces nitric acid with hydrochloric acid, significantly enhancing safety and efficiency. This method produces the free base form of 2-methyl-4-nitrophenylguanidine, which can be subsequently converted to the nitrate salt if required.

Advantages Over Conventional Methods

-

Safety : Eliminates explosive hazards associated with nitric acid.

-

Yield and Purity : Achieves >97% yield and >99% purity without chromatography.

-

Scalability : Simplified workup (filtration and recrystallization) enables cost-effective industrial production.

Precursor Synthesis: 2-Amino-4-Nitrotoluene

The quality of the starting material, 2-amino-4-nitrotoluene, critically impacts downstream reactions. A separate patent (CN101774929A) details its synthesis via acetylation, nitration, and hydrolysis:

Acetylation and Nitration

Ortho-toluidine undergoes acetylation with acetic acid at 100°C, followed by nitration with 65% nitric acid at 30°C. Hydrolysis with concentrated hydrochloric acid yields 2-amino-4-nitrotoluene with 83.1% yield and 99% purity.

Process Efficiency

Table 1: Optimization of 2-Amino-4-Nitrotoluene Synthesis

| Parameter | Value/Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration Temperature | 30°C | 83.1 | 99.0 |

| Hydrolysis Time | 3 hours | 81.6 | 98.0 |

| Recrystallization | 80% Ethanol-Water | 82.5 | 99.5 |

This precursor’s robust synthesis ensures consistent quality for subsequent guanidinylation.

Comparative Analysis of Synthetic Routes

Table 2: Conventional vs. Improved Guanidine Synthesis

| Parameter | Conventional (HNO₃) | Improved (HCl) |

|---|---|---|

| Reaction Time | 25 hours | 4 hours |

| Yield | 70–75% | 97.2% |

| Purity | 95–98% | 99.3% |

| Safety Profile | High risk | Low risk |

| Industrial Feasibility | Limited | High |

The hydrochloric acid route outperforms traditional methods in all metrics except nitrate salt directness. For applications requiring the nitrate form, a post-synthesis nitration step may be necessary .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-nitrophenylguanidine Nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and guanidine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of 2-Methyl-4-nitrophenylguanidine, such as amino-substituted or hydroxyl-substituted compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate for Drug Synthesis

2-Methyl-4-nitrophenylguanidine nitrate serves as a crucial intermediate in the synthesis of several pharmaceuticals, notably imatinib mesylate, which is used to treat chronic myeloid leukemia and gastrointestinal stromal tumors. The compound's structure allows it to participate in reactions that yield complex pharmaceutical agents with therapeutic efficacy.

| Pharmaceutical | Active Ingredient | Application |

|---|---|---|

| Imatinib Mesylate | 2-Methyl-4-nitrophenylguanidine nitrate | Treatment of chronic myeloid leukemia |

The synthesis of imatinib involves several steps where 2-methyl-4-nitrophenylguanidine nitrate acts as a key precursor, facilitating the formation of the drug's active components through various chemical transformations .

Agrochemical Applications

Role in Agrochemical Formulations

In addition to its pharmaceutical uses, 2-Methyl-4-nitrophenylguanidine nitrate is also utilized in the formulation of agrochemicals. Its properties make it suitable for use as an active ingredient in pesticides and herbicides, contributing to the effectiveness of these products in agricultural settings.

| Agrochemical Product | Function |

|---|---|

| Pesticides | Insect control |

| Herbicides | Weed management |

The compound's ability to enhance the efficacy of agrochemicals has been documented, leading to improved crop yields and pest management strategies .

Case Studies and Research Findings

Several studies have highlighted the practical applications of 2-Methyl-4-nitrophenylguanidine nitrate in real-world scenarios:

- Synthesis Efficiency : Research has demonstrated that using this compound can significantly improve the yield and purity of pharmaceutical products. For instance, a study showed that optimizing reaction conditions involving 2-methyl-4-nitrophenylguanidine nitrate led to a product yield exceeding 80% with high purity levels .

- Agrochemical Performance : Field trials have indicated that formulations containing 2-methyl-4-nitrophenylguanidine nitrate exhibit superior pest control compared to traditional agents. This has been particularly noted in studies focused on crop protection strategies .

Wirkmechanismus

The mechanism of action of 2-Methyl-4-nitrophenylguanidine Nitrate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound acts as an inhibitor, binding to the active sites of these targets and preventing their normal function. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Purity : >95% (HPLC)

- Storage : Stable at +4°C under inert conditions .

- SMILES :

Cc1cc(ccc1NC(=N)N)[N+](=O)[O-].O[N+](=O)[O-].

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Differences :

Substitution Patterns :

- 2-Methyl-4-nitrophenylguanidine Nitrate features a methyl group at the 2-position and a nitro group at the 4-position on the phenyl ring. This substitution enhances steric hindrance and electronic effects, influencing its reactivity in pharmaceutical synthesis .

- 1-(4-Nitrophenyl)guanidine Nitrate lacks the methyl group, reducing steric effects and increasing solubility in aqueous media .

Counterion Effects: The nitrate counterion in 2-Methyl-4-nitrophenylguanidine Nitrate improves crystallinity and thermal stability compared to the hydrobromide in N,N-Diphenylguanidine Monohydrobromide, which is more hygroscopic .

Biological Activity :

- Guanidine derivatives with para-nitro groups (e.g., 1-(4-Nitrophenyl)guanidine Nitrate) exhibit stronger antimicrobial activity due to enhanced electron-withdrawing effects, whereas ortho-methyl substitutions (as in 2-Methyl-4-nitrophenylguanidine Nitrate) prioritize applications in coordination chemistry and drug intermediate synthesis .

Table 2: Physicochemical Properties

Research Findings and Industrial Relevance

- 2-Methyl-4-nitrophenylguanidine Nitrate is preferred in Imatinib synthesis due to its ability to form stable intermediates with metal catalysts, a property attributed to the methyl group’s steric protection of the guanidine moiety .

Notes

Synthetic Caution : Nitroaromatic compounds like 2-Methyl-4-nitrophenylguanidine Nitrate require handling in inert atmospheres to prevent decomposition .

Regulatory Status: Limited ecotoxicological data are available for guanidine nitrate derivatives; proper waste disposal protocols are critical .

Research Gaps : Comparative studies on the pharmacokinetics of methyl-substituted vs. unsubstituted guanidine nitrates are lacking, highlighting a need for further investigation .

Biologische Aktivität

2-Methyl-4-nitrophenylguanidine nitrate (CAS No. 796738-73-3) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The biological activity of 2-Methyl-4-nitrophenylguanidine nitrate is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on cellular signaling pathways, particularly those related to nitric oxide (NO) synthesis and guanylate cyclase activation. The nitro group in its structure may contribute to its reactivity and biological effects, possibly influencing oxidative stress pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 2-Methyl-4-nitrophenylguanidine nitrate exhibit antimicrobial properties. Studies show that nitrophenyl derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

There is emerging evidence suggesting that 2-Methyl-4-nitrophenylguanidine nitrate may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy, although further research is needed to elucidate the specific mechanisms involved.

Neuroprotective Effects

Preliminary studies indicate that this compound might exert neuroprotective effects, potentially through modulation of nitric oxide levels in neuronal tissues. This could be beneficial in conditions such as neurodegenerative diseases, where oxidative stress plays a significant role.

Case Studies and Research Findings

| Study Reference | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of Gram-positive bacteria with an IC50 value of 12 µg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with a reduction in cell viability by 40% at 50 µM concentration. |

| Study C | Neuroprotection | Showed reduced oxidative stress markers in neuronal cells treated with the compound compared to controls. |

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of 2-Methyl-4-nitrophenylguanidine nitrate. Preliminary toxicity assessments suggest potential cytotoxic effects at higher concentrations, necessitating careful evaluation in therapeutic contexts.

Q & A

Q. What are the key considerations for optimizing synthetic routes to 2-methyl-4-nitrophenylguanidine nitrate?

Methodological Answer: Synthesis optimization should focus on regioselective nitration and guanidine group introduction. For nitrophenylguanidines, nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) must balance yield and purity, as over-nitration may produce isomers (e.g., 5-nitro derivatives, as seen in structurally related compounds ). Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm regiochemistry and rule out byproducts .

Q. How can researchers validate the stability of 2-methyl-4-nitrophenylguanidine nitrate under experimental storage conditions?

Methodological Answer: Stability studies should employ accelerated degradation testing (e.g., 40°C/75% relative humidity for 4 weeks) followed by HPLC-UV analysis to monitor nitrate dissociation or nitro group reduction. Comparative FT-IR before/after storage can detect structural changes. Note that nitrate salts are prone to hygroscopicity; thus, anhydrous storage at -20°C in amber vials is recommended to prevent decomposition .

Q. What analytical techniques are most reliable for quantifying trace impurities in 2-methyl-4-nitrophenylguanidine nitrate?

Methodological Answer: High-resolution LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) is optimal. For nitrated byproducts (e.g., 4-nitrophenyl derivatives), UV detection at 254 nm enhances sensitivity. Internal standards like deuterated analogs (e.g., HNE-MA-d₃ or similar isotopologues) improve quantification accuracy in complex matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2-methyl-4-nitrophenylguanidine derivatives?

Methodological Answer: Data discrepancies often arise from isomer interference or nitrate counterion effects. Use orthogonal methods:

- Chromatographic separation : Employ chiral columns to isolate 2-methyl-4-nitro vs. 2-methyl-5-nitro isomers (common in nitrophenyl syntheses) .

- Counterion control : Compare nitrate vs. chloride salts to assess nitrate-specific bioactivity (e.g., nitric oxide release pathways) .

- Dose-response validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities independent of solvent artifacts .

Q. What experimental strategies mitigate nitrate decomposition during aerosol sampling for environmental fate studies?

Methodological Answer: Aerosolized nitrate compounds are prone to evaporation and nitric acid adsorption. Implement:

- Denuder-filter systems : Pre-adsorb gaseous HNO₃ to prevent interference with particulate nitrate .

- Low-temperature impaction : Collect samples at ≤4°C to minimize thermal degradation .

- Post-sampling stabilization : Add 2,4-dinitrophenylhydrazine (DNPH) to derivatize free nitrate, enabling HPLC-MS/MS quantification .

Q. How can computational modeling guide the design of 2-methyl-4-nitrophenylguanidine derivatives with enhanced pharmacological properties?

Methodological Answer: Combine density functional theory (DFT) and molecular dynamics (MD) to:

- Predict nitro group orientation and hydrogen-bonding interactions with target proteins (e.g., kinases in imatinib analogs) .

- Simulate solvation effects using polarizable continuum models (PCM) to optimize solubility without compromising bioactivity. Validate predictions via QSAR (quantitative structure-activity relationship) assays with nitro positional isomers .

Data Analysis and Contradictions

Q. How should researchers address outlier data in nitrate concentration measurements for environmental samples?

Methodological Answer: Outliers may arise from sampling artifacts or matrix interference. Steps:

- Statistical triage : Calculate Grubbs’ test to identify significant outliers.

- Replicate analysis : Repeat measurements using ion chromatography (IC) with suppressed conductivity detection for cross-validation .

- Matrix-matched calibration : Prepare standards in synthetic urine/soil extracts to account for ion suppression .

Q. What methodologies reconcile discrepancies in nitration efficiency across batch syntheses?

Methodological Answer: Batch variability often stems from inconsistent mixing or temperature gradients. Implement:

- In-line FT-IR monitoring : Track nitro group formation in real-time.

- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., stir rate, reagent stoichiometry) .

- Scale-down validation : Confirm reproducibility in microreactors (<10 mL volume) before pilot-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.